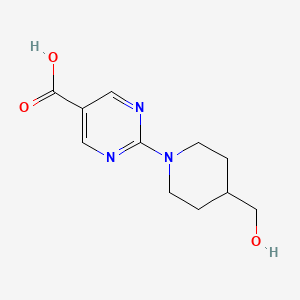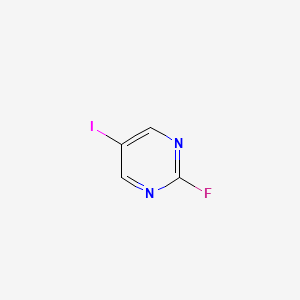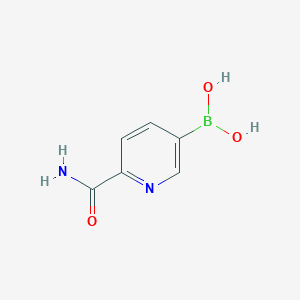
(6-カルバモイルピリジン-3-イル)ボロン酸
概要
説明
(6-Carbamoylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which also contains a carbamoyl group. The unique structure of (6-Carbamoylpyridin-3-yl)boronic acid makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
科学的研究の応用
(6-Carbamoylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
作用機序
Target of Action
Boronic acids, including this compound, are generally known to interact with various biological targets, often through the formation of reversible covalent complexes .
Mode of Action
(6-Carbamoylpyridin-3-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one attached to a boron atom and the other to a palladium atom. The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (6-Carbamoylpyridin-3-yl)boronic acid participates, is a key step in many synthetic pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction depend on the specific context in which it is used.
Result of Action
The result of the action of (6-Carbamoylpyridin-3-yl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved in the reaction.
Action Environment
The action of (6-Carbamoylpyridin-3-yl)boronic acid, like that of other boronic acids, is influenced by various environmental factors. For example, the Suzuki–Miyaura reaction is known to be tolerant of a wide range of reaction conditions, contributing to its broad applicability . The stability of (6-Carbamoylpyridin-3-yl)boronic acid and its reactivity in the Suzuki–Miyaura reaction may be affected by factors such as temperature, pH, and the presence of other chemical species .
Safety and Hazards
The safety data sheet for “(6-Carbamoylpyridin-3-yl)boronic acid” indicates that it may be harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water or rinse thoroughly with plenty of water, respectively .
生化学分析
Biochemical Properties
(6-Carbamoylpyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. This interaction inhibits the enzymatic activity, making (6-Carbamoylpyridin-3-yl)boronic acid a valuable tool in studying protease functions and developing protease inhibitors for therapeutic use .
Cellular Effects
In cellular contexts, (6-Carbamoylpyridin-3-yl)boronic acid has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, the compound’s impact on protease activity can modulate the degradation of signaling proteins, thereby affecting downstream signaling events .
Molecular Mechanism
The molecular mechanism of (6-Carbamoylpyridin-3-yl)boronic acid involves its binding to the active sites of target enzymes. The boronic acid moiety forms a covalent bond with the hydroxyl group of the serine residue in the enzyme’s active site. This covalent interaction inhibits the enzyme’s catalytic activity, preventing substrate processing. Additionally, (6-Carbamoylpyridin-3-yl)boronic acid can influence gene expression by modulating the activity of transcription factors that are regulated by proteolytic cleavage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Carbamoylpyridin-3-yl)boronic acid have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that (6-Carbamoylpyridin-3-yl)boronic acid can maintain its inhibitory effects on proteases for several days, although gradual degradation may occur .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of (6-Carbamoylpyridin-3-yl)boronic acid vary with dosage. At lower doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, adverse effects such as tissue damage and inflammation have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
(6-Carbamoylpyridin-3-yl)boronic acid is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and trypsin, which play crucial roles in protein digestion and metabolism. By inhibiting these enzymes, (6-Carbamoylpyridin-3-yl)boronic acid can alter metabolic flux and affect the levels of various metabolites .
Transport and Distribution
Within cells and tissues, (6-Carbamoylpyridin-3-yl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of (6-Carbamoylpyridin-3-yl)boronic acid is primarily determined by its interactions with specific targeting signals and post-translational modifications. These interactions direct the compound to particular cellular compartments, such as the cytoplasm or nucleus. The localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in distinct subcellular environments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Carbamoylpyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative . The reaction conditions generally include the use of a base such as potassium carbonate, and the reaction is carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods: Industrial production of (6-Carbamoylpyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (6-Carbamoylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products: The major products formed from these reactions include boronic esters, amines, and various substituted aromatic compounds .
類似化合物との比較
- Phenylboronic acid
- Pyridine-3-boronic acid
- (4-Carbamoylpyridin-3-yl)boronic acid
Comparison: (6-Carbamoylpyridin-3-yl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group on the pyridine ring. This combination enhances its reactivity and versatility in various chemical reactions compared to similar compounds .
特性
IUPAC Name |
(6-carbamoylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O3/c8-6(10)5-2-1-4(3-9-5)7(11)12/h1-3,11-12H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBJQMVPJJTDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727810 | |
| Record name | (6-Carbamoylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1164100-82-6 | |
| Record name | (6-Carbamoylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


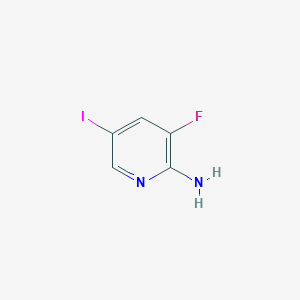
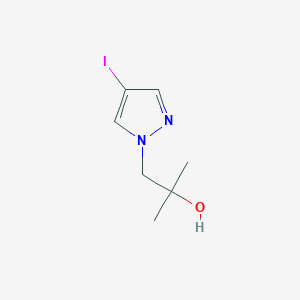
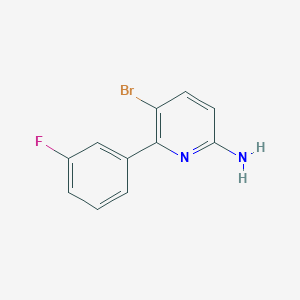

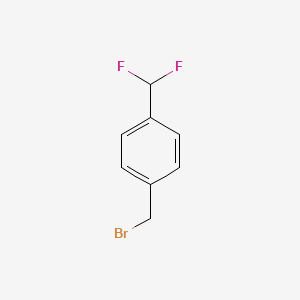
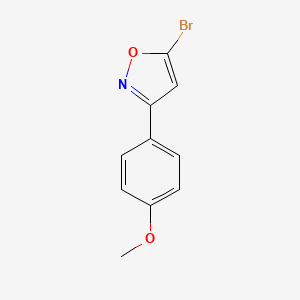
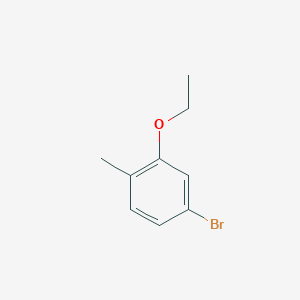
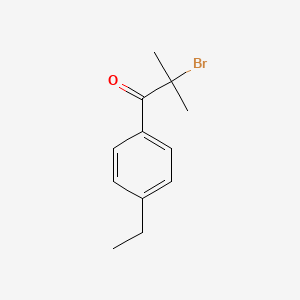
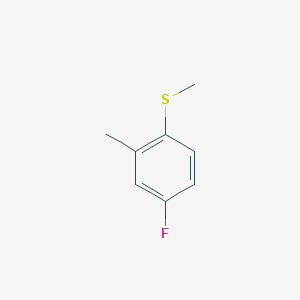
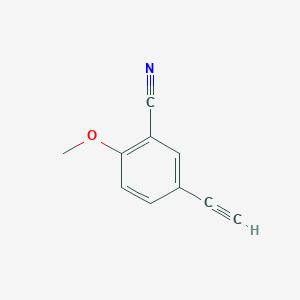
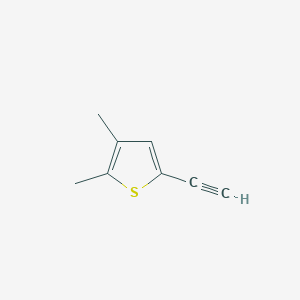
![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)
